molecular formula C40H56O3 B12504279 3,3'-Dihydroxy-beta,kappa-caroten-6'-one

3,3'-Dihydroxy-beta,kappa-caroten-6'-one

Cat. No.: B12504279
M. Wt: 584.9 g/mol
InChI Key: VYIRVAXUEZSDNC-UHFFFAOYSA-N
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Description

1-(4-HYDROXY-1,2,2-TRIMETHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)-4,8,13,17-TETRAMETHYLNONADECA-2,4,6,8,10,12,14,16,18-NONAEN-1-ONE is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-HYDROXY-1,2,2-TRIMETHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)-4,8,13,17-TETRAMETHYLNONADECA-2,4,6,8,10,12,14,16,18-NONAEN-1-ONE likely involves multiple steps, including the formation of the cyclopentyl and cyclohexyl rings, followed by the introduction of hydroxyl groups and the conjugated nonadeca chain. Specific reaction conditions, such as temperature, pressure, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(4-HYDROXY-1,2,2-TRIMETHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)-4,8,13,17-TETRAMETHYLNONADECA-2,4,6,8,10,12,14,16,18-NONAEN-1-ONE may undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The conjugated double bonds can be reduced to single bonds.

    Substitution: Hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could result in fully saturated hydrocarbons.

Scientific Research Applications

1-(4-HYDROXY-1,2,2-TRIMETHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)-4,8,13,17-TETRAMETHYLNONADECA-2,4,6,8,10,12,14,16,18-NONAEN-1-ONE could have various applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic reactions.

    Biology: Potential use in studying cellular processes involving hydroxyl groups and conjugated systems.

    Medicine: Investigating its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science and nanotechnology.

Mechanism of Action

The mechanism by which 1-(4-HYDROXY-1,2,2-TRIMETHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)-4,8,13,17-TETRAMETHYLNONADECA-2,4,6,8,10,12,14,16,18-NONAEN-1-ONE exerts its effects would depend on its interactions with molecular targets. These could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-HYDROXY-1,2,2-TRIMETHYLCYCLOPENTYL)-19-(4-HYDROXY-2,6,6-TRIMETHYLCYCLOHEX-1-EN-1-YL)-4,8,13,17-TETRAMETHYLNONADECA-2,4,6,8,10,12,14,16,18-NONAEN-1-ONE: can be compared with other compounds featuring hydroxyl groups and conjugated systems, such as:

Properties

IUPAC Name

19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-(4-hydroxy-1,2,2-trimethylcyclopentyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIRVAXUEZSDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861952
Record name 3,3'-Dihydroxy-beta,kappa-caroten-6'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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